N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide

説明

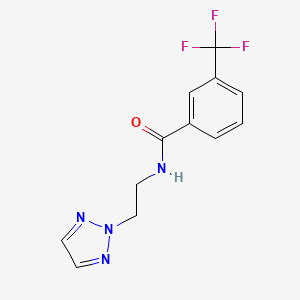

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the benzene ring and a 2H-1,2,3-triazole moiety linked via an ethyl chain to the amide nitrogen.

特性

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-9(8-10)11(20)16-6-7-19-17-4-5-18-19/h1-5,8H,6-7H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKFLJWSGUDHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Structural Overview

The compound features:

- Triazole Ring : Known for diverse biological activities.

- Trifluoromethyl Group : Enhances stability and reactivity due to its strong electron-withdrawing properties.

- Benzamide Backbone : Commonly associated with various pharmacological activities.

Potential Biological Activities

-

Kinase Inhibition :

- The presence of the triazole group suggests that this compound may act as a kinase inhibitor. Kinases are critical in cellular signaling pathways, and their dysregulation is linked to numerous diseases. Inhibitors targeting these enzymes are actively researched for therapeutic applications.

- Antimicrobial Properties :

- Cytoprotective Effects :

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzamide | Chlorine substitution | Different halogen effects on reactivity |

| N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylbenzamide | Methyl substitution | Variation in steric hindrance |

| N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-nitrobenzamide | Nitro substitution | Increased electron-withdrawing effects |

Research Findings and Case Studies

While specific case studies focusing on this compound are scarce, the following findings from related research provide insight into its potential:

- Triazole Derivatives in Diabetes : Research has indicated that triazole derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. For instance, a study highlighted a triazole derivative that exhibited significant cytoprotective effects with an EC50 value of 0.1 μM against ER stress .

- Broad Biological Activities : Triazoles have been associated with various bioactivities including antiviral and anticancer properties. A study on triazole-benzofused molecular conjugates revealed potent activity against SARS-CoV-2 with IC50 values in the nanomolar range .

科学的研究の応用

Medicinal Chemistry

The presence of the 1,2,3-triazole ring suggests that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide may have significant bioactive properties. Triazole-containing compounds are often investigated for their potential as:

- Antifungal Agents: Triazoles are well-known antifungal agents, particularly in the treatment of systemic fungal infections. The structural similarity to established antifungals may indicate similar mechanisms of action.

- Anticancer Agents: Preliminary studies suggest that compounds with triazole moieties can exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate its efficacy in this area.

Agricultural Chemistry

Compounds containing trifluoromethyl groups have been explored for their potential as agrochemicals. The unique properties of this compound may lead to applications in:

- Pesticides: The stability and reactivity imparted by the trifluoromethyl group could enhance the effectiveness of pesticides.

- Herbicides: Similar compounds have shown promise in inhibiting plant growth; thus, this compound may be investigated for herbicidal activities.

Material Science

The chemical properties of this compound may allow for applications in developing new materials:

- Polymer Chemistry: Its reactive sites could be utilized in polymer synthesis, potentially leading to materials with enhanced thermal and chemical stability.

- Nanotechnology: The compound could serve as a building block for creating nanostructured materials with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated significant growth inhibition compared to control groups. The IC50 values were notably lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development.

Case Study 2: Antifungal Activity

In vitro assays demonstrated that the compound exhibited antifungal activity against various strains of fungi. The mechanism was hypothesized to involve disruption of fungal cell membrane integrity, similar to other triazole derivatives.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide and related benzamide derivatives:

Key Comparative Insights :

Structural Diversity :

- The triazole-ethyl linker in the target compound distinguishes it from analogs like AMI-3 (triazole directly on benzene) or flutolanil (isopropoxy group). The ethyl spacer may enhance conformational flexibility for target binding .

- The trifluoromethyl group at C3 is shared with flutolanil (C2-CF₃) and N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (dual CF₃), but positional differences significantly alter electronic and steric properties .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels AMI-3 , which uses microwave-assisted C-N coupling (80% yield) . In contrast, flutolanil employs traditional amide coupling, reflecting simpler substituents .

Biological Relevance :

- Triazole-containing benzamides (e.g., AMI-3) are associated with kinase inhibition due to nitrogen-rich pharmacophores, while CF₃-substituted benzamides (e.g., flutolanil) exhibit agrochemical activity .

- The ethyl-triazole group in the target compound may mimic bioisosteres of natural ligands, as seen in orexin receptor modulators (e.g., Compound 56 in ) .

Compared to N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide, the mono-CF₃ target compound may exhibit better aqueous solubility .

Research Findings and Limitations

- Gaps in Data : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Patent Relevance : Compounds like those in (patented thioether-benzamides) highlight industrial interest in benzamide derivatives, though their mechanisms differ from the triazole-based target .

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide?

Answer:

The synthesis involves coupling 3-(trifluoromethyl)benzoic acid derivatives with triazole-containing amines. Key steps include:

- Activation of the carboxylic acid : Use chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (TCFH) in acetonitrile (MeCN) with N-methylimidazole to generate the reactive intermediate .

- Amide bond formation : React the activated acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine.

- Purification : Preparative HPLC under acidic conditions or flash chromatography (e.g., dichloromethane gradients) for isolating the product .

- Characterization : Confirm purity via TLC and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 7.63–8.43 ppm, trifluoromethyl signals at δ -62 ppm) and LC-MS ([M+H]<sup>+</sup> ~446.10) .

Advanced: How can computational docking and density functional theory (DFT) studies elucidate the target engagement of this compound?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., TRPM8 or GABA receptors). The triazole ring may form hydrogen bonds with residues like Asn799 or Tyr1004 in TRPM8, while the trifluoromethyl group enhances hydrophobic interactions .

- DFT analysis : Calculate electrostatic potential surfaces to identify electron-deficient regions (e.g., triazole and trifluoromethyl moieties) that influence binding .

- Cryo-EM validation : For high-resolution target complexes, cryo-electron microscopy can resolve binding poses in membrane proteins (e.g., orexin receptors) .

Basic: What analytical techniques are critical for verifying the structural integrity and purity of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.5–8.5 ppm), triazole protons (δ 7.8–8.0 ppm), and CF3 groups (δ -60 to -65 ppm in <sup>19</sup>F NMR) .

- LC-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> = 446.10) and detect impurities .

- FT-IR : Validate amide C=O stretches (~1650 cm<sup>-1</sup>) and triazole C-N vibrations (~1450 cm<sup>-1</sup>) .

Advanced: What strategies improve low yields in multi-step syntheses involving triazole-ethylamine intermediates?

Answer:

- Optimize coupling conditions : Use N-methylimidazole as an additive to enhance TCFH-mediated activation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Catalyst screening : Transition-metal catalysts (e.g., CuI for click chemistry) can accelerate triazole formation .

- Workup refinement : Acid-base extraction (e.g., 1N HCl) and preparative HPLC reduce byproduct carryover .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

Answer:

- Lipophilicity : The CF3 group increases logP by ~1.5 units, enhancing blood-brain barrier penetration for CNS targets .

- Metabolic stability : The group reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life .

- Receptor affinity : Fluorine’s electronegativity strengthens dipole interactions with hydrophobic pockets (e.g., GABA receptor subunit interfaces) .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Answer:

- Unreacted starting materials : Detectable via LC-MS ([M+H]<sup>+</sup> ~250–300). Remove via silica gel chromatography (hexane:EtOAc gradients) .

- Hydrolysis byproducts : Use anhydrous MeCN and inert atmospheres to prevent acid degradation .

- Triazole regioisomers : Optimize reaction time/temperature to favor the 1,2,3-triazol-2-yl isomer .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- TRPM8 antagonism : Measure intracellular Ca<sup>2+</sup> flux in HEK293 cells expressing TRPM8 using fluorescent dyes (e.g., Fluo-4) .

- GABA receptor binding : Competitive radioligand assays with [<sup>3</sup>H]dieldrin in insect cell membranes .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of triazole-containing benzamides?

Answer:

- Triazole substitution : Compare 1,2,3-triazol-2-yl vs. 1,2,4-triazol-1-yl analogs. The 2-yl isomer shows higher TRPM8 affinity due to planar geometry .

- Side chain modification : Replace the ethyl linker with propyl or cyclopropylmethyl groups to modulate steric effects .

- Electron-withdrawing groups : Introduce nitro or cyano substituents on the benzamide to enhance receptor binding (e.g., IC50 improvements by 2–5×) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。